molecular formula C23H28N6O3 B2775143 N2-(3,4-dimethoxyphenyl)-N4-(3,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine CAS No. 898630-21-2

N2-(3,4-dimethoxyphenyl)-N4-(3,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Cat. No.: B2775143
CAS No.: 898630-21-2
M. Wt: 436.516
InChI Key: YITCQLAFBRTKJK-UHFFFAOYSA-N
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Description

N2-(3,4-dimethoxyphenyl)-N4-(3,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C23H28N6O3 and its molecular weight is 436.516. The purity is usually 95%.
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Properties

IUPAC Name

4-N-(3,4-dimethoxyphenyl)-2-N-(3,5-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O3/c1-15-11-16(2)13-18(12-15)25-22-26-21(27-23(28-22)29-7-9-32-10-8-29)24-17-5-6-19(30-3)20(14-17)31-4/h5-6,11-14H,7-10H2,1-4H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITCQLAFBRTKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)OC)OC)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2-(3,4-dimethoxyphenyl)-N4-(3,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a complex organic compound with significant biological activity. This article reviews its synthesis, biological mechanisms, and therapeutic potential based on recent scientific findings.

Chemical Structure and Synthesis

The compound features a triazine core substituted with dimethoxy and dimethylphenyl groups along with a morpholino moiety. The synthesis typically involves multi-step organic reactions:

  • Formation of the Triazine Core : Synthesized via cyclization reactions involving cyanuric chloride.
  • Substitution Reactions : Dimethylphenyl and methoxyphenyl groups are introduced through nucleophilic aromatic substitution.
  • Morpholino Group Addition : Achieved via nucleophilic substitution using morpholine.
  • Hydrochloride Salt Formation : Enhances solubility for experimental applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes involved in cancer progression, such as DNA topoisomerase IIα and carbonic anhydrases .
  • Receptor Binding : The compound can bind to central nervous system (CNS) receptors, including serotonin and adenosine receptors, which may influence neurotransmission and neuroprotection .

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. For instance:

  • In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including melanoma and breast cancer cells. Its mechanism involves inducing apoptosis and inhibiting cell proliferation .
  • In Vivo Efficacy : Animal studies have shown that this compound effectively reduces tumor growth in xenograft models .

CNS Activity

The compound's interaction with CNS receptors suggests potential applications in treating neurological disorders:

  • Neuroprotective Effects : By modulating neurotransmitter systems, it may provide therapeutic benefits in conditions such as anxiety or depression .

Data Summary

Biological ActivityTarget Enzymes/ReceptorsObserved Effects
AnticancerDNA topoisomerase IIαInduces apoptosis
Carbonic anhydrasesInhibits tumor growth
CNS ModulationSerotonin receptorsPotential neuroprotective effects
Adenosine receptorsModulates neurotransmission

Case Studies

  • Study on Antitumor Activity :
    • A study demonstrated that the compound showed a GI50 value of 3.3×108M3.3\times 10^{-8}M against melanoma cells (MALME-3 M), indicating strong anticancer potential .
  • CNS Interaction Study :
    • Research highlighted the binding affinity of the compound to serotonin 5-HT6 receptors, suggesting its role in modulating mood and anxiety levels .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
The compound has shown promise in anticancer research. Studies have indicated that derivatives of triazine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications to the triazine ring can enhance its activity against specific types of cancer cells by interfering with cellular signaling pathways essential for cancer cell survival and proliferation .

1.2 Antimicrobial Properties
Research has demonstrated that certain triazine derivatives possess antimicrobial properties. The presence of morpholino and phenyl groups in the structure may contribute to enhanced interaction with microbial membranes, leading to increased efficacy against bacterial strains . This makes it a candidate for developing new antibiotics or antifungal agents.

Materials Science

2.1 Polymer Chemistry
The incorporation of N2-(3,4-dimethoxyphenyl)-N4-(3,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine into polymer matrices has been explored for creating advanced materials with improved thermal stability and mechanical properties. Its chemical structure allows for potential cross-linking with other polymer chains, enhancing the overall performance of the resulting materials .

2.2 Photovoltaic Applications
Triazine compounds are being investigated as components in organic photovoltaic devices due to their ability to act as electron transport materials. The unique electronic properties of this compound may facilitate charge separation and transport within the photovoltaic cells, potentially leading to higher efficiencies in solar energy conversion .

Agricultural Chemistry

3.1 Herbicidal Activity
Research indicates that triazine derivatives can function as herbicides by inhibiting photosynthesis in plants. The specific structural features of this compound may enhance its selectivity and potency against certain weed species while minimizing harm to crops .

3.2 Growth Regulators
There is ongoing investigation into the use of this compound as a plant growth regulator. Its ability to modulate hormonal pathways could lead to enhanced growth rates or improved stress resistance in crops .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer Activity Significant antiproliferative effects on cancer cell lines
Antimicrobial Properties Effective against various bacterial strains
Polymer Chemistry Enhanced thermal stability and mechanical properties
Photovoltaic Applications Improved charge transport in organic photovoltaic devices
Herbicidal Activity Inhibition of photosynthesis in targeted weed species
Growth Regulators Potential for enhanced growth rates in crops

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N2-(3,4-dimethoxyphenyl)-N4-(3,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution on a triazine core. A typical approach involves reacting cyanuric chloride with 3,4-dimethoxyaniline and 3,5-dimethylaniline sequentially in polar aprotic solvents (e.g., 1,4-dioxane) under reflux. The morpholino group is introduced via substitution with morpholine. Microwave-assisted synthesis (e.g., 140°C, 150W for 50 minutes) enhances reaction efficiency and yield compared to traditional heating .
  • Optimization : Yield improvements (70–85%) are achieved by controlling stoichiometry, using anhydrous conditions, and purifying via column chromatography with ethyl acetate/hexane gradients.

Q. Which spectroscopic techniques are critical for structural characterization, and what key peaks confirm the triazine core?

  • Techniques : Use 1^1H NMR (aromatic protons: δ 6.8–7.4 ppm; morpholine protons: δ 3.6–3.8 ppm), 13^{13}C NMR (triazine carbons: δ 165–170 ppm), and HRMS (exact mass matching molecular formula). IR spectroscopy confirms secondary amines (N–H stretches: ~3300 cm1^{-1}) and C–N bonds in the triazine ring (~1350 cm1^{-1}) .
  • Validation : X-ray crystallography (if crystalline) resolves substituent positions, while elemental analysis ensures purity (>95%).

Q. How can preliminary biological activity screening be designed for this compound?

  • Assays : Test antitumor potential via MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at 1–100 μM concentrations. Antimicrobial activity is assessed using microdilution (MIC determination against Gram+/− bacteria). Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <0.1%) .
  • Data Interpretation : IC50_{50} values <10 μM suggest high potency; discrepancies between replicates may indicate solubility issues (address via sonication or co-solvents).

Advanced Research Questions

Q. How can conflicting bioactivity data from different studies be resolved?

  • Root Causes : Contradictions often arise from substituent variations (e.g., fluoro vs. methoxy groups altering binding affinity) or assay conditions (e.g., serum proteins affecting bioavailability). Compare structural analogs (e.g., fluorophenyl derivatives in vs. dimethoxyphenyl in ) .
  • Resolution : Conduct side-by-side assays under standardized protocols. Use molecular docking to predict interactions with targets (e.g., EGFR kinase) and validate via SPR (surface plasmon resonance) for binding kinetics .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Lipophilicity Adjustments : Modify substituents to lower LogP (e.g., replace methyl with hydroxyl groups) while retaining potency. Solubility is enhanced via salt formation (e.g., hydrochloride) or nanoformulation .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots. Introduce steric hindrance (e.g., bulkier aryl groups) to block CYP450-mediated degradation .

Q. How can computational methods guide the design of derivatives with improved selectivity?

  • 3D-QSAR Modeling : Build models using CoMFA/CoMSIA on triazine derivatives’ antiproliferative data. Electrostatic and steric field contours highlight regions favoring activity (e.g., electron-donating groups at N2/N4) .
  • MD Simulations : Simulate binding to ATP-binding pockets (e.g., CDK2) over 100 ns trajectories to assess stability. Prioritize derivatives with lower RMSD (<2 Å) and strong hydrogen bonds (e.g., with hinge region residues) .

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